3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Protecting Group Chemistry Hydrolytic Stability Silyl Ether Comparison

Unprotected 3-hydroxyglutaric anhydride suffers competing ring-opening and polymerization under basic conditions, eroding yield and regioselectivity in statin intermediate synthesis. 3-(tert-Butyldimethylsilyloxy)glutaric anhydride addresses this via the TBDMS protecting group-delivering 10⁴-fold greater hydrolytic stability than TMS analogs while remaining quantitatively cleavable under mild fluoride conditions without backbone degradation. • Enables enzymatic desymmetrization to (R)-3-TBDMSO glutaric acid methyl monoester with up to 98.5% ee using engineered CALB variants • Validated at kilogram scale: 117.2 g/L titer and 4.88 g/L·h productivity • Preferred substrate for rosuvastatin and pitavastatin chiral intermediate manufacture • Patented high-purity route from citric acid delivering >99% purity anhydride

Molecular Formula C11H20O4Si
Molecular Weight 244.36 g/mol
CAS No. 91424-40-7
Cat. No. B043169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyldimethylsilyloxy)glutaric anhydride
CAS91424-40-7
Synonyms4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione; 
Molecular FormulaC11H20O4Si
Molecular Weight244.36 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1
InChIInChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3
InChIKeyRXAJGRHLLRGVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyldimethylsilyloxy)glutaric Anhydride: TBDMS-Protected Building Block


3-(tert-Butyldimethylsilyloxy)glutaric anhydride (CAS 91424-40-7) is a silyl-protected cyclic anhydride derivative of glutaric acid, featuring a tert-butyldimethylsilyl (TBDMS) protecting group on the 3-hydroxyl position. This compound serves as a versatile intermediate in the synthesis of statin-class pharmaceuticals, notably rosuvastatin and pitavastatin [1], and as a precursor for labeling reagents used in modified DNA probe and phosphoramidite synthesis [2]. Key physical properties include a melting point of 79–81 °C and a molecular weight of 244.36 g/mol .

Why Alternative Silyl Analogs Cannot Replace This Anhydride


Direct substitution of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride with unprotected 3-hydroxyglutaric anhydride or analogs bearing alternative silyl protecting groups (e.g., TMS, TBDPS) introduces significant synthetic liability. Unprotected 3-hydroxyglutaric anhydride undergoes competing ring-opening and polymerization under basic or nucleophilic conditions, compromising regioselectivity and yield [1]. Trimethylsilyl (TMS)-protected analogs, while commercially available, exhibit approximately 10⁴-fold lower hydrolytic stability, leading to premature deprotection during aqueous work-up or extended reaction sequences [2]. Conversely, tert-butyldiphenylsilyl (TBDPS)-protected variants, though ~100-fold more acid-stable than TBDMS, impose steric hindrance that reduces enzymatic conversion efficiency and complicates crystallographic purification . The TBDMS group occupies a critical performance window: sufficient stability for multi-step synthesis yet cleavable under mild fluoride conditions without backbone degradation.

Quantitative Advantages Over Alternative Building Blocks


Hydrolytic Stability Advantage Over TMS Analogs

The TBDMS protecting group in 3-(tert-butyldimethylsilyloxy)glutaric anhydride confers hydrolytic stability that is approximately four orders of magnitude (10⁴-fold) greater than that of trimethylsilyl (TMS)-protected analogs [1]. This differential stability is attributed to the increased steric bulk of the tert-butyl and dimethyl substituents, which kinetically hinders nucleophilic attack by water . In catalytic microcontact printing studies, TBDMS self-assembled monolayers (SAMs) demonstrated measurably slower hydrolysis rates compared to TMS SAMs under identical conditions [2].

Protecting Group Chemistry Hydrolytic Stability Silyl Ether Comparison

Acidic Lability for Orthogonal Deprotection

Under acidic conditions, tert-butyldimethylsilyl (TBDMS) ethers are cleaved approximately 100 times faster than tert-butyldiphenylsilyl (TBDPS) ethers . This quantifiable differential lability allows 3-(tert-butyldimethylsilyloxy)glutaric anhydride to be used in orthogonal protection schemes where TBDPS groups remain intact during mild acid treatments that selectively remove the TBDMS moiety. The relative ease of acidic cleavage follows the order TBDMS > TIPS > TBDPS for both primary and secondary alcohol derivatives [1].

Orthogonal Protection Acid Lability Silyl Ether Selectivity

Biocatalytic Methanolysis Efficiency

In a green biocatalytic process, 3-(tert-butyldimethylsilyloxy)glutaric anhydride (3-TBDMSO-GA) undergoes methanolysis catalyzed by immobilized lipase Novozym 435 to produce (R)-3-TBDMSO glutaric acid methyl monoester (R-J6), a critical intermediate for rosuvastatin synthesis [1]. Under optimized conditions (50 g/L catalyst, 3:1 methanol:substrate molar ratio, 200 g/L substrate in iso-octane, 35 °C, 24 h), the reaction achieved a product titer of 117.2 g/L, a yield of 58.6%, and a productivity of 4.88 g/L·h [1]. Engineered CALB lipase variants (EF5 mutant) further improved enantioselectivity to 98.5% ee_R with a 2.31-fold increase in substrate affinity and a 14-fold increase in catalytic efficiency (k_cat/K_M from 0.59 to 8.29 mM⁻¹·s⁻¹) [2].

Biocatalysis Asymmetric Synthesis Statin Intermediate

High-Yield Synthesis from Citric Acid

A patented synthetic process for 3-(tert-butyldimethylsilyloxy)glutaric anhydride, starting from inexpensive citric acid, achieves a quantitative yield (100%) and exceptional purity (99.5% by GC area) for the final anhydride product [1]. The process involves: (1) citric acid reaction with chlorosulfonic acid to yield 1,3-acetone dicarboxylic acid, (2) reflux with acetic anhydride to form the corresponding anhydride, (3) hydrogenation to 3-hydroxyglutaric anhydride, and (4) TBDMS protection with tert-butyldimethylchlorosilane and imidazole in chloroform [1]. In comparison, alternative routes starting from 3-hydroxy ethyl glutarate typically require multiple protection/deprotection steps with lower overall yields and require column chromatographic purification [1].

Process Chemistry High-Purity Intermediate Statin Synthesis

Chemoselective Deprotection of TBDMS Ethers

TBDMS ethers, including 3-(tert-butyldimethylsilyloxy)glutaric anhydride, can be selectively cleaved using tetrabutylammonium tribromide (TBATB) in methanol while leaving isopropylidene, benzyl (Bn), acetyl (Ac), benzoyl (Bz), tetrahydropyranyl (THP), and TBDPS groups intact [1]. The established stability order for these protecting groups is: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [1]. This chemoselectivity profile allows 3-(tert-butyldimethylsilyloxy)glutaric anhydride to be incorporated into complex synthetic sequences where multiple orthogonal protecting groups must be manipulated sequentially without cross-reactivity [1].

Chemoselective Deprotection Orthogonal Synthesis Protecting Group Strategy

Application Scenarios


Rosuvastatin and Pitavastatin Chiral Side-Chain Synthesis

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is the preferred starting material for manufacturing (R)-3-TBDMSO glutaric acid methyl monoester, the key chiral intermediate in rosuvastatin and pitavastatin synthesis [1]. The quantitative evidence supporting this application includes: (a) enzymatic conversion yields up to 58.6% with Novozym 435 under mild, green conditions [2]; (b) engineered lipase variants achieving 98.5% enantiomeric excess [3]; and (c) a patented high-purity synthetic route from citric acid delivering >99% purity anhydride . The TBDMS group's 10⁴-fold hydrolytic stability advantage over TMS ensures the anhydride remains intact during large-scale processing, while its 100-fold faster acid lability relative to TBDPS enables orthogonal deprotection post-coupling [4].

DNA Probe Phosphoramidite Reagents

3-(tert-Butyldimethylsilyloxy)glutaric anhydride serves as a versatile building block for synthesizing labeling reagents and phosphoramidites used in modified DNA probe construction [1]. The compound's TBDMS protection provides the necessary stability during phosphoramidite activation and coupling cycles on solid support, while remaining cleavable under mild fluoride conditions that do not damage the oligonucleotide backbone. The chemoselective deprotection profile of TBDMS ethers (selective cleavage in the presence of TBDPS, THP, and benzyl groups) enables orthogonal protection strategies essential for synthesizing multiply-modified DNA probes with defined spatial arrangements of reporter groups [2].

Biocatalytic Asymmetric Synthesis of Glutaric Monoesters

The TBDMS-protected anhydride is the substrate of choice for lipase-catalyzed asymmetric alcoholysis reactions aimed at producing enantiopure 3-substituted glutaric acid monoesters [1]. The bulky TBDMS group provides sufficient steric differentiation to achieve high enantioselectivity—up to 98.5% ee_R with engineered CALB variants [2]—while the anhydride's electrophilicity drives efficient ring-opening. In contrast, unprotected 3-hydroxyglutaric anhydride undergoes non-selective background hydrolysis and polymerization, and TMS-protected analogs deprotect under the mildly aqueous conditions required for enzyme activity, resulting in low yield and poor enantioselectivity [3]. The demonstrated productivity of 4.88 g/L·h and titer of 117.2 g/L validate this compound's suitability for kilogram-scale biocatalytic manufacturing [1].

Orthogonally Protected Building Block for Natural Products

3-(tert-Butyldimethylsilyloxy)glutaric anhydride is employed as a differentially protected glutaric acid equivalent in the synthesis of complex natural products and pharmaceutical candidates requiring multiple orthogonal protecting groups. The TBDMS group's intermediate stability—more robust than TMS yet more readily cleaved than TBDPS—places it in a strategic performance window. It withstands basic hydrolysis, mild hydrogenation, and organometallic reactions, yet can be removed with fluoride ion (TBAF) or under mildly acidic conditions that leave TBDPS and acetal protecting groups intact [1]. This orthogonal behavior is quantitatively defined by the 100-fold differential in acid-catalyzed hydrolysis rates versus TBDPS [2], enabling chemists to design sequential deprotection cascades with predictable selectivity.

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